molecular formula C8H6BrFO B1408598 2-Bromo-5-fluoro-3-methylbenzaldehyde CAS No. 1799977-88-0

2-Bromo-5-fluoro-3-methylbenzaldehyde

Cat. No.: B1408598
CAS No.: 1799977-88-0
M. Wt: 217.03 g/mol
InChI Key: LRRYXNAZBWKKHB-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluoro-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-3-methylbenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-fluoro-3-methylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms contribute to the compound’s reactivity and stability, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the methyl group.

    2-Bromo-4-methylbenzaldehyde: Similar structure but lacks the fluorine atom.

    5-Bromo-2-fluorobenzaldehyde: Similar structure but lacks the methyl group.

Uniqueness

2-Bromo-5-fluoro-3-methylbenzaldehyde is unique due to the presence of all three substituents (bromine, fluorine, and methyl group) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-5-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRYXNAZBWKKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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